molecular formula C16H13BrClN3S B3485565 3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B3485565
M. Wt: 394.7 g/mol
InChI Key: KHHPEBNUYGIESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of triazoles generally consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific molecular structure of “3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole” would depend on the arrangement of these atoms and the attached functional groups.


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, thanks to their versatile structure. They can act as ligands for metals, undergo N-alkylation and N-arylation, and participate in cycloaddition reactions . The specific chemical reactions involving “this compound” would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Triazoles, for example, are generally stable and have low reactivity . They are often solid at room temperature . The specific properties of “this compound” would depend on its specific structure.

Mechanism of Action

The mechanism of action of triazole compounds can vary widely depending on their structure and the biological system they interact with . Some triazole compounds have been shown to have neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some triazole compounds are used in pharmaceuticals and are safe for human consumption under certain conditions , others may be hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

Triazoles are a focus of ongoing research due to their versatile biological activities and their potential use in the treatment of various diseases . Future research may focus on developing new synthetic methods, exploring their biological activities, and improving their safety and efficacy .

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(2-chlorophenyl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3S/c1-21-15(13-4-2-3-5-14(13)18)19-20-16(21)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHPEBNUYGIESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole

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